molecular formula C4H9Cl2N3O2Zn B12512760 zinc;2-[carbamimidoyl(methyl)amino]acetic acid;dichloride

zinc;2-[carbamimidoyl(methyl)amino]acetic acid;dichloride

Cat. No.: B12512760
M. Wt: 267.4 g/mol
InChI Key: LKIHGZQSSBHRON-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Creatine monohydrate is synthesized through the methylation of guanidinoacetic acid, a reaction catalyzed by guanidinoacetate N-methyltransferase (GAMT). This enzyme is primarily expressed in the liver, kidney, pancreas, and testis . The reaction conditions typically involve the presence of S-Adenosyl methionine as a methyl donor.

Industrial Production Methods

Industrial production of creatine monohydrate involves the chemical synthesis of sarcosine and cyanamide, which are then reacted to form creatine. The process includes several purification steps to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Creatine monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Creatine monohydrate exerts its effects primarily through its conversion to phosphocreatine in muscle tissues. This reaction is catalyzed by creatine kinase and involves the transfer of a phosphate group from ATP to creatine, forming phosphocreatine and adenosine diphosphate (ADP). Phosphocreatine serves as a rapid reserve of high-energy phosphates that can be used to regenerate ATP during short bursts of intense physical activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Creatine monohydrate is unique due to its ability to rapidly regenerate ATP, making it highly effective for improving performance in high-intensity, short-duration exercises. Unlike other similar compounds, creatine monohydrate is extensively studied and widely used as a dietary supplement for its ergogenic benefits .

Properties

Molecular Formula

C4H9Cl2N3O2Zn

Molecular Weight

267.4 g/mol

IUPAC Name

zinc;2-[carbamimidoyl(methyl)amino]acetic acid;dichloride

InChI

InChI=1S/C4H9N3O2.2ClH.Zn/c1-7(4(5)6)2-3(8)9;;;/h2H2,1H3,(H3,5,6)(H,8,9);2*1H;/q;;;+2/p-2

InChI Key

LKIHGZQSSBHRON-UHFFFAOYSA-L

Canonical SMILES

CN(CC(=O)O)C(=N)N.[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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